molecular formula C24H27N3O2 B3590268 4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE

4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE

Cat. No.: B3590268
M. Wt: 389.5 g/mol
InChI Key: LOHJKACEHHGXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperazine moiety: This step involves the reaction of the quinoline intermediate with 4-methylpiperazine under suitable conditions, such as heating in the presence of a base.

    Attachment of the propan-2-yloxy group: This can be done through nucleophilic substitution reactions, where the quinoline derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Interference with cellular processes: The compound may disrupt cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Piperazine derivatives: Compounds like piperazine itself, which is used as an anthelmintic.

Uniqueness

4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline and piperazine derivatives.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[2-(4-propan-2-yloxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-17(2)29-19-10-8-18(9-11-19)23-16-21(20-6-4-5-7-22(20)25-23)24(28)27-14-12-26(3)13-15-27/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHJKACEHHGXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE

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